molecular formula C16H14Cl2O2 B1343434 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-22-9

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1343434
CAS No.: 898775-22-9
M. Wt: 309.2 g/mol
InChI Key: FXUHQMZAEQZWHO-UHFFFAOYSA-N
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Description

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 3' and 4' positions of the benzene ring and a methoxy group at the 3-position of the adjacent phenyl ring. For instance, Fluorochem lists similar compounds with variations in halogenation patterns (e.g., 3',5'-dichloro and 3'-bromo derivatives), suggesting its role as an intermediate in pharmaceuticals or agrochemicals [3]. The molecular formula is inferred as C₁₆H₁₄Cl₂O₂ based on analogs like 3',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2, MW: 309.19) [7].

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHQMZAEQZWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644249
Record name 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-22-9
Record name 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to derivatives with altered substituents, halogen positions, or functional groups. Below is a detailed analysis:

Positional Isomers of Dichloro Substitution

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-25-2) Molecular Weight: 309.19 [5]. However, it has been discontinued by suppliers like CymitQuimica, indicating challenges in synthesis or commercial viability [7].

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4) Molecular Weight: 309.19 [10]. Key Differences: Chlorine at the 2' position introduces steric effects that may hinder reactions at the carbonyl group. This isomer’s synthesis is likely more complex due to ortho-substitution challenges.

Functional Group Variations

3-(3-Methoxyphenyl)propiophenone Derivatives with Thiomethyl Groups Example: 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone Reactivity: The thiomethyl (-SCH₃) group is more electron-donating than methoxy (-OCH₃), altering electrophilic substitution patterns. This could increase stability in acidic conditions but reduce oxidative resistance [3].

3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 898785-84-7) Applications: The dioxane ring introduces rigidity and polarity, making it a candidate for drug candidates targeting CNS disorders.

Substituent Electronic Effects

  • Methoxy vs. Nitro Groups: m-Nitropropiophenone (CAS: 17408-16-1) has a nitro group (-NO₂) at the meta position, which is strongly electron-withdrawing. This drastically reduces basicity compared to methoxy-substituted analogs and increases reactivity in reduction reactions [12].

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Substituents Reactivity/Safety Notes
3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone Not explicitly listed ~309.19 (inferred) 3',4'-Cl; 3-OCH₃ Likely moderate reactivity; safety data pending
3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 898775-25-2 309.19 3',5'-Cl; 3-OCH₃ Discontinued; high purity (97%) [7]
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone 898775-40-1 309.19 2',6'-Cl; 3-OCH₃ Hazardous; requires GHS-compliant handling [11]
Propiophenone (baseline) 93-55-0 134.18 No substituents Non-hazardous; used as a solvent [8]

Biological Activity

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenone derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H14Cl2O2, with a molecular weight of approximately 305.19 g/mol. Its structure features a propiophenone backbone with dichloro and methoxy substitutions on the phenyl ring, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances lipophilicity and may improve the compound's binding affinity to biological targets.

Research indicates that this compound may act as an inhibitor or modulator of specific biochemical pathways, impacting processes such as inflammation and microbial growth.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has shown potential against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuropharmacological Effects

Research on related propiophenone derivatives indicates potential neuropharmacological activities, such as inhibition of monoamine transporters and modulation of nicotinic acetylcholine receptors (nAChRs) . These effects could position this compound as a candidate for treating neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria.
Anti-inflammatory ActivityInhibited cytokine production in vitro.
Neuropharmacological EffectsShowed inhibition of dopamine and norepinephrine uptake.

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